molecular formula C17H22BrNO3 B3107455 (3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide CAS No. 1609409-23-5

(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide

Cat. No. B3107455
CAS RN: 1609409-23-5
M. Wt: 368.3
InChI Key: QDUKIDBFTJLWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609409-23-5 . It has a molecular weight of 368.27 and its IUPAC name is (3,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine hydrobromide .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C17H21NO3.BrH/c1-19-15-6-4-13(5-7-15)11-18-12-14-8-16(20-2)10-17(9-14)21-3;/h4-10,18H,11-12H2,1-3H3;1H . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide, focusing on six unique fields:

Material Science

This compound is also explored in material science for its potential to form self-assembled monolayers (SAMs) on surfaces. These SAMs can be used to modify surface properties, such as hydrophobicity or conductivity, which are important for developing advanced materials and coatings. This application has implications for electronics, sensors, and nanotechnology .

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS contains information about the potential hazards of the compound and how to work safely with the chemical product.

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.BrH/c1-19-15-6-4-13(5-7-15)11-18-12-14-8-16(20-2)10-17(9-14)21-3;/h4-10,18H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUKIDBFTJLWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide
Reactant of Route 3
Reactant of Route 3
(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide
Reactant of Route 4
Reactant of Route 4
(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide
Reactant of Route 5
Reactant of Route 5
(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide
Reactant of Route 6
Reactant of Route 6
(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.